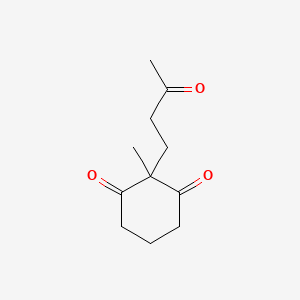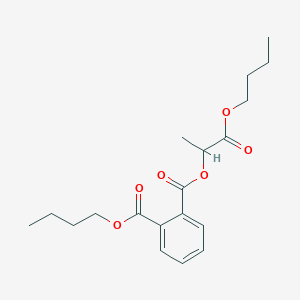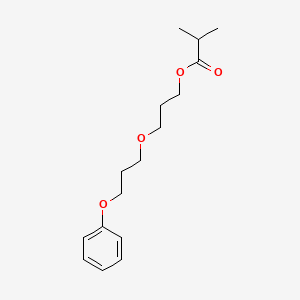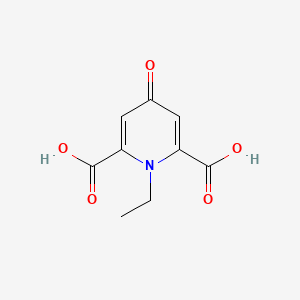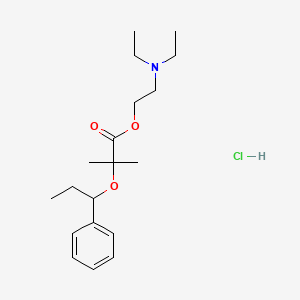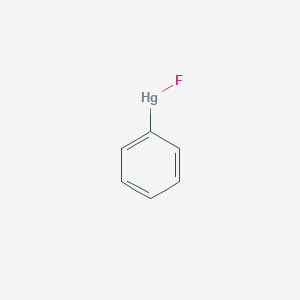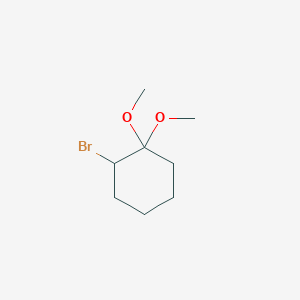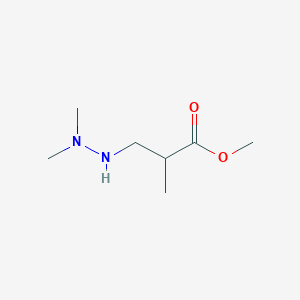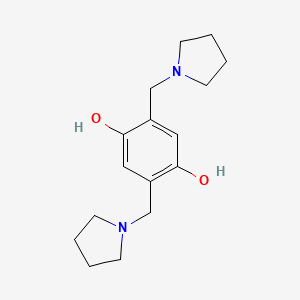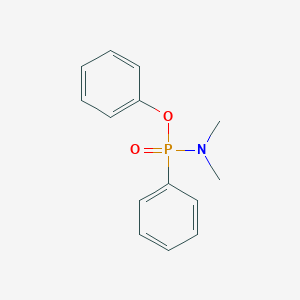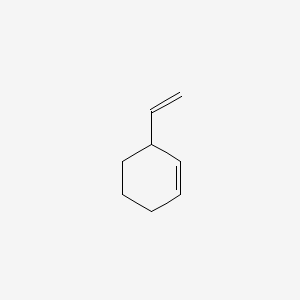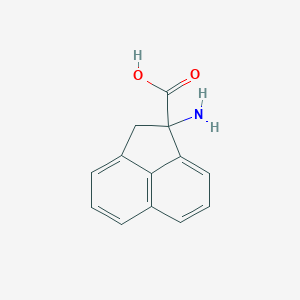![molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7](/img/structure/B14744266.png)
Anthra[2,3-j]heptaphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[2,3-j]heptaphene is a polycyclic aromatic hydrocarbon known for its unique structure and properties. It is a member of the anthracene family, characterized by its extended conjugated system, which imparts significant stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-j]heptaphene typically involves multi-step organic reactions. One common method includes the cyclization of linear anthrafurandiones, which are synthesized through the cyclization of anthraquinone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the heptaphene ring structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: Anthra[2,3-j]heptaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s extended conjugated system, which allows for the delocalization of electrons and the formation of reactive intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding dihydro derivatives.
Major Products:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown that derivatives of Anthra[2,3-j]heptaphene exhibit anticancer properties by inhibiting the proliferation of cancer cells
作用機序
The mechanism by which Anthra[2,3-j]heptaphene exerts its effects is primarily through the interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms make it a potent candidate for anticancer therapy.
類似化合物との比較
Anthraquinone: Known for its use in dye production and as an anticancer agent.
Anthra[2,3-b]furan-5,10-dione: Exhibits superior antiproliferative activity compared to its thiophene and pyrrole analogs.
Anthra[2,3-b]thiophene-3-carboxylic acid: Used in the development of chemotherapeutic agents and photo-controlled materials.
Uniqueness: Anthra[2,3-j]heptaphene stands out due to its unique heptaphene ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
特性
CAS番号 |
214-77-7 |
|---|---|
分子式 |
C42H24 |
分子量 |
528.6 g/mol |
IUPAC名 |
decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H |
InChIキー |
SKNAVPCRWGBZIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


